molecular formula C8H11NO B045378 4-Methoxybenzylamine CAS No. 2393-23-9

4-Methoxybenzylamine

Cat. No.: B045378
CAS No.: 2393-23-9
M. Wt: 137.18 g/mol
InChI Key: IDPURXSQCKYKIJ-UHFFFAOYSA-N
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Description

4-Methoxybenzylamine, also known as (4-methoxyphenyl)methanamine, is an organic compound with the molecular formula C8H11NO. It is a primary amine where the amino group is attached to a benzene ring substituted with a methoxy group at the para position. This compound is a clear, colorless to slightly yellow liquid and is highly soluble in water .

Synthetic Routes and Reaction Conditions:

    From p-Anisaldehyde: One common method involves the reduction of p-anisaldehyde using ammonia and hydrogen in the presence of a catalyst such as aluminum-nickel-iron. The reaction is carried out in methanol at temperatures between 25-85°C and under a hydrogen pressure of 1.0-1.5 MPa.

    From 4-Methoxybenzonitrile: Another method involves the reduction of 4-methoxybenzonitrile using borane-tetrahydrofuran complex in the presence of a catalyst.

Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

    Amination: Palladium catalysts, aryl bromides, and hydrogen gas.

    Oxidation: Photocatalysts such as tetrapropylporphycene and blue LEDs.

    Substitution: Various nucleophiles and suitable solvents like methanol or dichloromethane.

Major Products:

Mechanism of Action

Target of Action

4-Methoxybenzylamine is a primary amine It’s known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific context of its use .

Mode of Action

It’s known to be used in the amination reaction of functionalized aryl bromides . This suggests that it may interact with its targets by donating its amine group, but the exact mechanism would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It’s used in the synthesis of functionalized organopolyphosphazenes for in vivo applications and analogs of myoseverin, 8-azapurine, for their antiproliferative activities . This suggests that it could potentially affect a variety of biochemical pathways depending on the specific compounds it’s used to synthesize.

Pharmacokinetics

It’s known to be highly soluble in water , which could potentially enhance its bioavailability.

Result of Action

Given its use in the synthesis of compounds with antiproliferative activities , it’s possible that it could contribute to the inhibition of cell proliferation in certain contexts.

Action Environment

It’s known to be air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.

Comparison with Similar Compounds

Uniqueness: 4-Methoxybenzylamine is unique due to the presence of the methoxy group, which can influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the electronic properties of the molecule .

Properties

IUPAC Name

(4-methoxyphenyl)methanamine
Source PubChem
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InChI

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPURXSQCKYKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062371
Record name 4-Methoxybenzylamine
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Molecular Weight

137.18 g/mol
Source PubChem
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzylamine
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CAS No.

2393-23-9
Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name Benzenemethanamine, 4-methoxy-
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Record name 4-Methoxybenzylamine
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Record name 4-METHOXYBENZYLAMINE
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Synthesis routes and methods

Procedure details

2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 4-Methoxybenzylamine?

A1: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided articles don't delve into detailed spectroscopic analyses, they mention techniques like IR, NMR (1H and 13C), and mass spectrometry for characterizing this compound and its derivatives. [, , ]

Q3: How is this compound typically synthesized?

A3: While the articles predominantly utilize commercially available this compound, some mention its synthesis. One method involves reacting this compound with hydriodic acid, followed by reactions with cyanamide and sulfuric acid under microwave conditions to yield 4-Hydroxybenzyl guanidine sulfate. [] Another approach involves the reduction of 4-methoxybenzonitrile using diisopropylaminoborane in the presence of a lithium borohydride catalyst. []

Q4: What types of reactions is this compound commonly employed in?

A4: this compound participates in various reactions, including:

  • Nucleophilic Substitution: It reacts with 2-chloro-7-amido-1,8-naphthyridine to yield 2,7-diamino-1,8-naphthyridine after a deprotection step. []
  • Condensation Reactions: It reacts with salicylaldehyde to form a Schiff base compound, 2-[(4-Methoxybenzyl)iminomethyl]phenol, stabilized by intramolecular hydrogen bonding. []
  • Reductive Aminocyclization: It reacts with a cholesterol-derived ketoaldehyde to produce unnatural alkaloid-type compounds. []

Q5: Can you elaborate on the applications of this compound derivatives in catalysis?

A5: Derivatives like ruthenium(II) complexes containing this compound ligands demonstrate significant catalytic activity in the oxidation of styrene. Notably, they exhibit remarkable selectivity towards acetophenone formation. []

Q6: How do structural modifications of this compound influence its activity?

A6: The articles highlight the impact of substituents on the activity of this compound derivatives. For example, introducing a hydroxyl group at the 7th position of a 1,8-naphthyridine derivative with a 2-(4′-methoxybenzylamine) substituent (compound 3) significantly enhances its antilipolytic activity compared to its 7-methoxy and 7-ethoxy counterparts. []

Q7: Are there any specific examples demonstrating the effect of this compound's structure on biological activity?

A7: In a study investigating the calcium channel blocking activity of polycyclic aromatic amines, this compound derivatives exhibited slightly higher activity than their nitro-substituted counterparts. [] Additionally, modifying the polycyclic 'cages' within these compounds led to increased inhibition of calcium currents.

Q8: What about the stability of this compound under various conditions?

A8: While specific stability data is limited, one study notes that peptide isonitriles, often used in conjunction with this compound in Ugi reactions, are prone to racemization above -20°C. [] This suggests a potential limitation in specific reaction conditions.

Q9: What are some unexplored areas related to this compound that warrant further investigation?

A9: Future research could explore:

  • Detailed mechanistic studies: Investigating the precise role of this compound in reactions like photooxidation and its interaction with reactive oxygen species. []
  • Expanding its application in drug discovery: Exploring its potential as a building block for novel pharmaceutical compounds, particularly focusing on its antiplatelet aggregation properties. []
  • Investigating its environmental impact: Assessing its biodegradability and potential for accumulation in the environment to ensure responsible use and disposal. []

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